

Commercial Suppliers and Technical Guide for Fmoc-Gly-Gly-allyl propionate

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Compound of Interest

Compound Name: Fmoc-Gly-Gly-allyl propionate

Cat. No.: B12384929

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-allyl propionate is a heterobifunctional, cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, commercial availability, and a detailed protocol for its application in ADC development. The linker incorporates an Fmoc-protected amine for sequential peptide synthesis, a di-glycine motif susceptible to enzymatic cleavage by lysosomal proteases like Cathepsin B, and an allyl ester for orthogonal deprotection, enabling the attachment of a cytotoxic payload. This design allows for stable drug conjugation in systemic circulation and targeted release within cancer cells.

Commercial Availability

Fmoc-Gly-Gly-allyl propionate is available from several commercial suppliers specializing in reagents for peptide synthesis and bioconjugation. Notable suppliers include:

- MedchemExpress
- Aladdin
- Jieskai Bio

Researchers should consult the suppliers' websites for the most current product information, availability, and pricing. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

Technical Data

The following table summarizes the typical physicochemical properties of **Fmoc-Gly-Gly-allyl propionate**. Users should always refer to the supplier-specific Certificate of Analysis for precise, lot-specific data.

Property	Typical Value
CAS Number	276614-15-5
Molecular Formula	C ₂₅ H ₂₆ N ₂ O ₇
Molecular Weight	466.48 g/mol
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Solubility	Soluble in DMSO
Storage Conditions	Store at -20°C, protected from light and moisture

Experimental Protocols

The following protocols outline the key steps for the utilization of **Fmoc-Gly-Gly-allyl propionate** in the synthesis of an Antibody-Drug Conjugate. These are generalized procedures and may require optimization based on the specific antibody, cytotoxic drug, and desired drug-to-antibody ratio (DAR).

Fmoc Deprotection

This step is necessary to deprotect the N-terminal amine of the linker, allowing for subsequent conjugation to a payload.

- Reagents:

- **Fmoc-Gly-Gly-allyl propionate**
- 20% Piperidine in Dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)
- Procedure:
 - Dissolve **Fmoc-Gly-Gly-allyl propionate** in DMF.
 - Add the 20% piperidine in DMF solution to the linker solution.
 - Stir the reaction mixture at room temperature for 30 minutes.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.
 - Upon completion, evaporate the solvent under reduced pressure.
 - Wash the resulting product (H₂N-Gly-Gly-allyl propionate) with DCM and dry under vacuum.

Payload Conjugation

This protocol describes the coupling of the deprotected linker to a cytotoxic drug containing a carboxylic acid group.

- Reagents:
 - H₂N-Gly-Gly-allyl propionate
 - Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)
 - Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
 - Base: Diisopropylethylamine (DIPEA)

- Anhydrous DMF
- Procedure:
 - Dissolve the cytotoxic drug in anhydrous DMF.
 - Add HBTU and HOBt to the drug solution and stir for 5 minutes to pre-activate the carboxylic acid.
 - In a separate flask, dissolve H₂N-Gly-Gly-allyl propionate in anhydrous DMF.
 - Add the pre-activated drug solution and DIPEA to the linker solution.
 - Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
 - Lyophilize the purified fractions to obtain the solid drug-linker-allyl propionate conjugate.

Allyl Ester Deprotection

This step removes the allyl protecting group to reveal a free carboxylic acid, which will be activated for conjugation to the antibody.

- Reagents:
 - Drug-linker-allyl propionate conjugate
 - Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
 - Scavenger: Phenylsilane or Morpholine
 - Anhydrous DCM or Chloroform
- Procedure:

- Dissolve the drug-linker-allyl propionate conjugate in anhydrous DCM or chloroform under an inert atmosphere.
- Add the scavenger to the solution.
- Add the palladium catalyst to the reaction mixture. The solution may change color.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS.
- Upon completion, the palladium catalyst can be removed by filtration through celite or by precipitation and filtration.
- Evaporate the solvent to yield the drug-linker with a free carboxylic acid.

Antibody Conjugation

This protocol outlines the final step of conjugating the activated drug-linker to the antibody.

- Reagents:
 - Drug-linker with a free carboxylic acid
 - Antibody in a suitable buffer (e.g., PBS, pH 7.4)
 - Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)
 - Reaction buffer (e.g., PBS)
- Procedure:
 - Dissolve the drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
 - Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid, forming a more stable amine-reactive ester.

- Incubate for 15-30 minutes at room temperature.
- Add the activated drug-linker solution to the antibody solution. The molar ratio of linker to antibody should be carefully controlled to achieve the desired DAR.
- Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
- Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
- Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.
- Characterize the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.

Visualizations

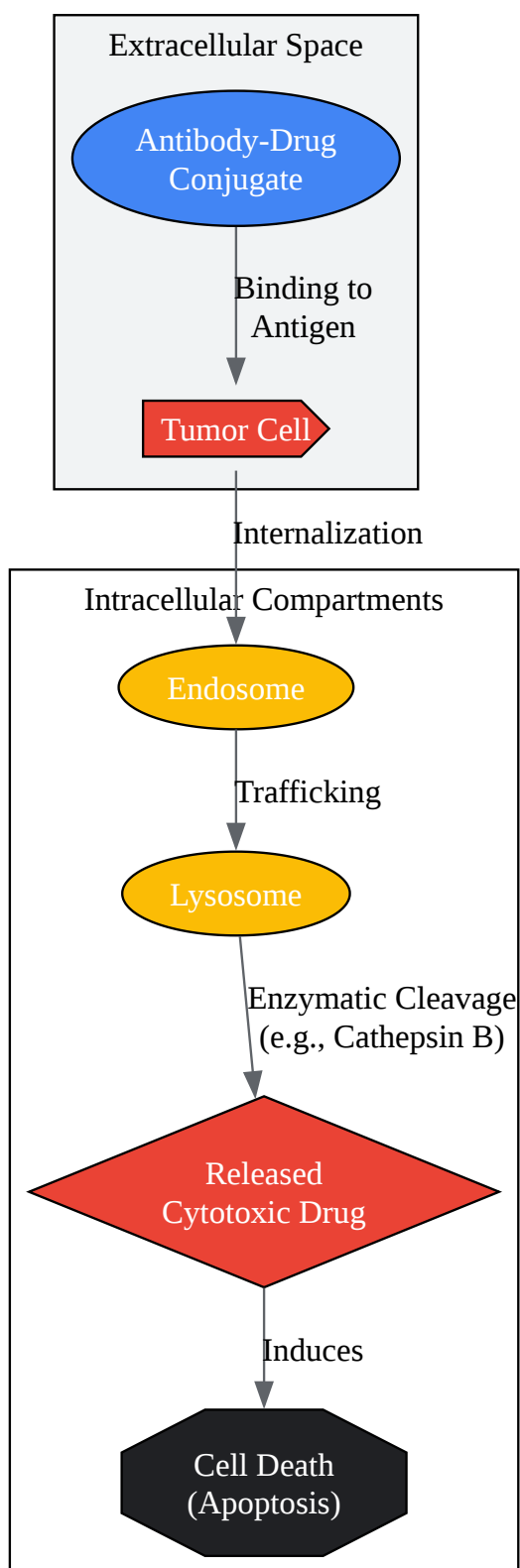
Experimental Workflow for ADC Synthesis



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Caption: Workflow for the synthesis of an ADC using **Fmoc-Gly-Gly-allyl propionate**.

ADC Mechanism of Action: Intracellular Drug Release



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Caption: Mechanism of action of a Gly-Gly linker-based ADC.

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